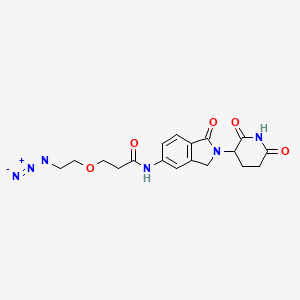
Lenalidomide-5'-CO-PEG1-C2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-5’-CO-PEG1-C2-azide is a compound that incorporates the Lenalidomide-based cereblon ligand and a linker. It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-CO-PEG1-C2-azide involves the incorporation of the Lenalidomide-based cereblon ligand and a linker. The azide group is introduced to facilitate click chemistry reactions. The synthetic route typically involves the following steps:
Formation of the Lenalidomide-based cereblon ligand: This step involves the synthesis of the Lenalidomide derivative.
Attachment of the PEG1 linker: The PEG1 linker is attached to the Lenalidomide derivative.
Introduction of the azide group: The azide group is introduced to the PEG1 linker to form the final compound
Industrial Production Methods
Industrial production methods for Lenalidomide-5’-CO-PEG1-C2-azide are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of the Lenalidomide-based cereblon ligand and PEG1 linker.
Assembly of the final compound: Combining the intermediates and introducing the azide group under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-5’-CO-PEG1-C2-azide undergoes several types of reactions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of copper catalysts.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with DBCO or BCN-containing molecules without the need for a catalyst
Common Reagents and Conditions
CuAAC: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Requires DBCO or BCN-containing molecules and can proceed without a catalyst
Major Products
The major products formed from these reactions are cycloaddition products, where the azide group forms a triazole ring with the alkyne or DBCO/BCN group .
Scientific Research Applications
Lenalidomide-5’-CO-PEG1-C2-azide has several scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugation.
Biology: Employed in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of advanced materials and nanotechnology .
Mechanism of Action
Lenalidomide-5’-CO-PEG1-C2-azide exerts its effects through the modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase. It binds to cereblon, a substrate adaptor of the complex, and induces the ubiquitination and subsequent proteasomal degradation of specific proteins, such as IKZF1 and IKZF3 in multiple myeloma .
Comparison with Similar Compounds
Similar Compounds
- Thalidomide-PEG1-azide
- Pomalidomide-PEG1-azide
- Thalidomide-NH-amido-PEG2-C2-NH2
- Pomalidomide-PEG2-azide
Uniqueness
Lenalidomide-5’-CO-PEG1-C2-azide is unique due to its specific incorporation of the Lenalidomide-based cereblon ligand and its ability to undergo both CuAAC and SPAAC reactions. This versatility makes it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C18H20N6O5 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |
InChI |
InChI=1S/C18H20N6O5/c19-23-20-6-8-29-7-5-16(26)21-12-1-2-13-11(9-12)10-24(18(13)28)14-3-4-15(25)22-17(14)27/h1-2,9,14H,3-8,10H2,(H,21,26)(H,22,25,27) |
InChI Key |
VTQKKHGCROKXSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















